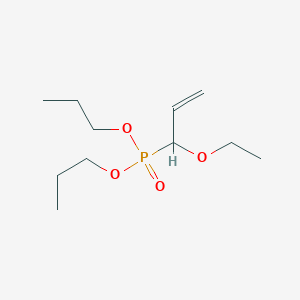![molecular formula C12H10N4O2S B14346074 5-{[(2-Methylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione CAS No. 96547-98-7](/img/structure/B14346074.png)
5-{[(2-Methylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[(2-Methylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that combines the structural features of quinazoline and oxadiazole moieties. This compound is of significant interest due to its potential biological activities, including analgesic, anti-inflammatory, and anticancer properties .
Métodos De Preparación
The synthesis of 5-{[(2-Methylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione typically involves multiple steps:
Synthesis of 2-methylquinazolin-4-one: This is achieved by stirring anthranilic acid in pyridine with benzoyl chloride and acetic anhydride at room temperature.
Formation of carbohydrazide intermediate: The intermediate 2-methyl-4-oxoquinazoline-3(4H)-carbohydrazide is obtained by treating the synthesized 2-methylquinazolin-4-one with semicarbazide.
Cyclization reaction: The carbohydrazide intermediate undergoes cyclization with carbon disulfide and different aromatic acids or aldehydes to produce the final oxadiazole derivative.
Análisis De Reacciones Químicas
5-{[(2-Methylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione can undergo various chemical reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially modifying its biological activity.
Substitution Reactions: It can undergo nucleophilic substitution reactions, where different substituents can be introduced to the oxadiazole ring.
Cyclization Reactions: The compound can form cyclic structures through intramolecular reactions, enhancing its stability and biological activity.
Aplicaciones Científicas De Investigación
5-{[(2-Methylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-{[(2-Methylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
5-{[(2-Methylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione is unique due to its combined quinazoline and oxadiazole moieties. Similar compounds include:
1,2,4-Oxadiazole Derivatives: These compounds also exhibit a wide range of biological activities, including antibacterial and antifungal properties.
Quinazoline Derivatives: Known for their anticancer and anti-inflammatory activities.
Propiedades
Número CAS |
96547-98-7 |
|---|---|
Fórmula molecular |
C12H10N4O2S |
Peso molecular |
274.30 g/mol |
Nombre IUPAC |
5-[(2-methylquinazolin-4-yl)oxymethyl]-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C12H10N4O2S/c1-7-13-9-5-3-2-4-8(9)11(14-7)17-6-10-15-16-12(19)18-10/h2-5H,6H2,1H3,(H,16,19) |
Clave InChI |
PYYVRXPPIACUFD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=N1)OCC3=NNC(=S)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




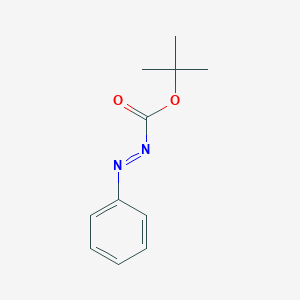
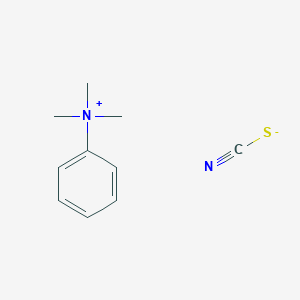
![(3-{1-[(Prop-2-en-1-yl)oxy]ethoxy}prop-1-yn-1-yl)benzene](/img/structure/B14346026.png)
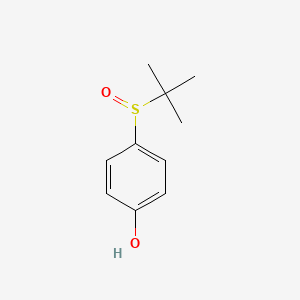
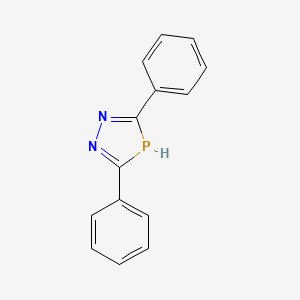
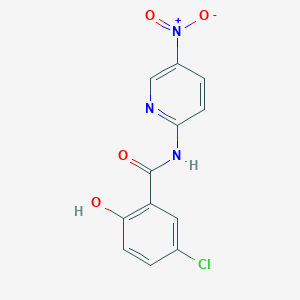
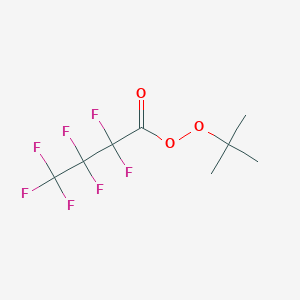

![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(nonylsulfanyl)phenol](/img/structure/B14346053.png)

![2-[5-(2-Sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol](/img/structure/B14346068.png)
